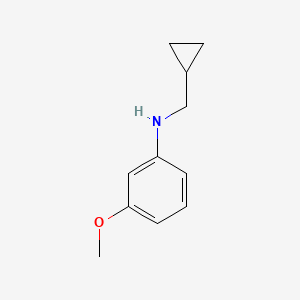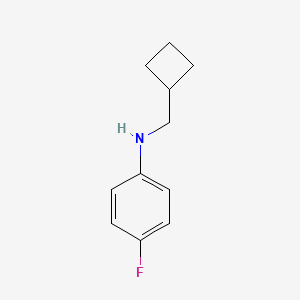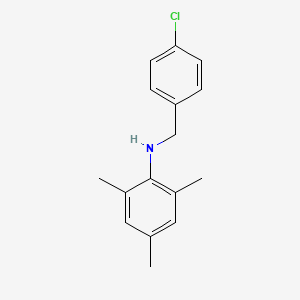
N-(4-Chlorobenzyl)-2,4,6-trimethylaniline
Descripción general
Descripción
“N-(4-Chlorobenzyl)-2,4,6-trimethylaniline” is likely an organic compound consisting of an aniline (a derivative of ammonia in which one hydrogen atom has been replaced by an aromatic group) that is substituted with a 4-chlorobenzyl group and three methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2,4,6-trimethylaniline with 4-chlorobenzyl chloride or a similar reagent . The reaction would likely be carried out in the presence of a base .Molecular Structure Analysis
The molecular structure of “N-(4-Chlorobenzyl)-2,4,6-trimethylaniline” would likely consist of a benzene ring (from the aniline) substituted with a 4-chlorobenzyl group and three methyl groups .Chemical Reactions Analysis
As an aniline derivative, “N-(4-Chlorobenzyl)-2,4,6-trimethylaniline” could potentially undergo various chemical reactions. For example, it could be oxidized to form a quinone-like compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Chlorobenzyl)-2,4,6-trimethylaniline” would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Struble and Bode (2011) focuses on the synthesis of a triazolium salt using a pathway that involves 2,4,6-trimethylaniline, highlighting the compound's utility in creating complex structures through stereoselective annulations. This work emphasizes the importance of such compounds in synthetic organic chemistry, offering insights into reactive pathways and the synthesis of N-Mesityl carbene derivatives Struble & Bode, 2011.
Material Science and Thermolysis
Kapoor et al. (2010) explored the thermolysis of nitrate and perchlorate salts of 2,4,6-trimethylaniline, leading to a better understanding of the thermal decomposition processes of these salts. Their findings provide valuable information on the kinetics of thermal decomposition and suggest potential applications in materials science, particularly in designing materials with specific thermal properties Kapoor et al., 2010.
Chemical Sensing and Fluorescence
Bhat and Jha (2017) investigated the selective complexation of cyanide and fluoride ions with ammonium boranes, using derivatives of 2,4,6-trimethylaniline. Their study offers a theoretical perspective on the sensing mechanism involving intramolecular charge transfer, potentially leading to the development of new sensors for detecting specific ions in environmental and biological samples Bhat & Jha, 2017.
Organometallic Chemistry
Research by Younis et al. (2015) on the hydroamination of diphenylbutadiyne with primary arylamines, including 2,4,6-trimethylaniline, presents a novel approach in organometallic chemistry. This work illustrates the compound's role in facilitating reactions involving metal-mediated hydroamination, which is crucial for the synthesis of complex organic molecules Younis et al., 2015.
Phase Transition and Dielectric Properties
Zhang et al. (2012) described the ferroelastic phase transition and dielectric anomalies in 2,4,6-trimethylanilinium perchlorate. Their findings contribute to the understanding of phase transitions in organic compounds and their impact on dielectric properties, which is significant for the development of electronic and photonic materials Zhang et al., 2012.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4,6-trimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c1-11-8-12(2)16(13(3)9-11)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFLNSFMNVMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



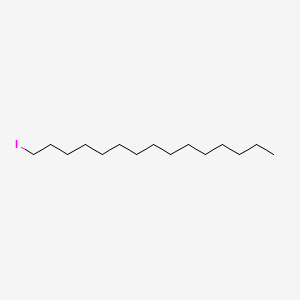


![N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline](/img/structure/B3131565.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline](/img/structure/B3131571.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-3-chloro-2-methylaniline](/img/structure/B3131579.png)
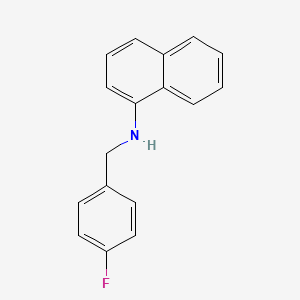
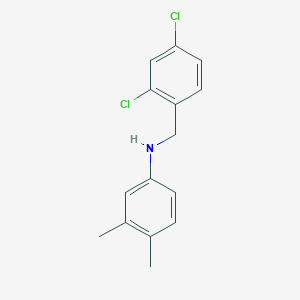
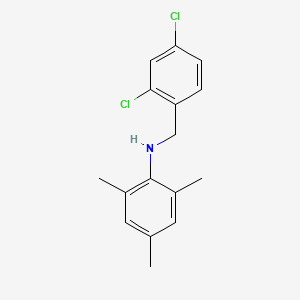

![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)

